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BASICORANGE40

Cat. No.: B1171884
CAS No.: 12270-19-8
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Description

Genesis and Early Academic Interest in Basic Orange Dyes

The development of synthetic dyes began in 1856 with William Henry Perkin's discovery of mauveine. This sparked a revolution in the textile industry and led to the synthesis of a vast array of new colorants. Basic dyes, which are cationic and bind to anionic substrates, were among the earliest classes of synthetic dyes to be developed. chemicalbook.com They are known for their bright hues and strong tinctorial power. chemicalbook.com

Early academic interest in basic dyes was driven by the need to understand their chemical structures, properties, and dyeing mechanisms. Azo dyes, characterized by the -N=N- chromophore, became a dominant class of synthetic colorants due to their versatility and relative ease of synthesis. jchemrev.comunesp.br The first azo dyes were synthesized in the 1860s, and by the end of the 19th century, they accounted for a significant portion of all synthetic dyes. mdpi.com A range of orange azo dyes was developed between 1875 and 1877. mdpi.com

Evolution of Research Trajectories Pertaining to BASIC ORANGE 40

A comprehensive search of scientific literature reveals a significant lack of specific research dedicated to BASIC ORANGE 40. While numerous studies exist on other basic orange dyes such as Basic Orange 2 (Chrysoidine) and Basic Orange 21, BASIC ORANGE 40 does not appear to have been a major focus of academic or industrial research. unimi.itnih.gov Its name appears in some patents, often as part of a larger list of dyes, but without detailed information on its specific properties or synthesis. google.com This suggests that BASIC ORANGE 40 may have been a commercial product with limited distribution or one that was superseded by other dyes with more favorable properties.

Methodological Advancements Facilitating BASIC ORANGE 40 Investigations

While direct research on BASIC ORANGE 40 is scarce, the evolution of analytical techniques for dyes in general would be applicable to its study. Early methods for dye analysis were often limited to simple colorimetric tests. However, the 20th and 21st centuries have seen the development of powerful analytical techniques that allow for the detailed characterization of dyes.

Modern methods for the analysis of azo dyes include:

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for separating and quantifying dyes in complex mixtures. jchemrev.comscispace.com It can be coupled with various detectors, such as diode array detectors (DAD) or mass spectrometry (MS), for enhanced identification. jchemrev.comoup.com

Mass Spectrometry (MS): MS provides information about the molecular weight and structure of a compound. Techniques like LC-MS/MS are highly sensitive and can be used to identify trace amounts of dyes. acs.org

Spectroscopy: UV-Visible spectroscopy is used to determine the absorption characteristics of a dye, which are related to its color. d-nb.info Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule. wwjmrd.com

These advanced methodologies would be essential for any future investigation into the properties and potential applications of BASIC ORANGE 40.

Interdisciplinary Significance of BASIC ORANGE 40 in Contemporary Research

Given the lack of specific research on BASIC ORANGE 40, its interdisciplinary significance is currently unknown. However, other basic orange dyes have found applications in various fields beyond textiles. For instance, some basic dyes are used as biological stains to visualize cellular structures under a microscope. macschem.usbiognost.comontosight.aimacschem.us Others have been investigated for their potential in areas such as photodynamic therapy and as fluorescent probes. wwjmrd.com Should sufficient quantities of BASIC ORANGE 40 become available for study, its properties could be explored for similar interdisciplinary applications.

Data Tables

Properties

CAS No.

12270-19-8

Molecular Formula

H8N2O13W4

Synonyms

BASICORANGE40

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry of Basicorange40

Elucidation of Reaction Mechanisms in BASIC ORANGE 40 Synthesis

The synthesis of Basic Orange 40, a cationic azo dye, fundamentally involves a diazo coupling reaction. This process begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic partner. A general representation of this two-step reaction is the synthesis of a similar dye, methyl orange, which involves the diazotization of sulfanilic acid and its subsequent coupling with N,N-dimethylaniline. slideshare.net

The first step, diazotization, requires the reaction of an aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. slideshare.net The resulting diazonium salt is a highly reactive electrophile.

The second step is the azo coupling, an electrophilic aromatic substitution reaction where the diazonium salt reacts with an electron-rich coupling component. rsc.org For Basic Orange 40, this would involve a specific cationic aromatic amine as the precursor. The general mechanism involves the attack of the electron-rich aromatic ring of the coupling component on the terminal nitrogen of the diazonium salt.

A related reaction, the Michael reaction, involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.org While not directly the primary mechanism for azo dye synthesis, understanding conjugate addition is relevant as side reactions or alternative synthetic routes might involve similar principles of nucleophilic attack on activated double bonds. libretexts.org

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Achieving high yield and purity is a primary goal in the synthesis of any chemical compound, including Basic Orange 40. sparkl.me Optimization strategies often involve a systematic approach to refining reaction conditions.

One common, though less robust, method is the one-factor-at-a-time (OFAT) approach, where a single parameter like temperature or reagent concentration is varied while others are kept constant. acs.org A more statistically powerful method is the Design of Experiments (DoE), which allows for the simultaneous investigation of multiple factors and their interactions. acs.org This can lead to a more comprehensive understanding of the reaction landscape and the identification of true optimal conditions. acs.org

For instance, in the synthesis of related compounds, factors such as reaction time, temperature, and the equivalents of reagents have been shown to significantly impact yield. acs.org In a similar vein, the synthesis of orange peel essential oils was optimized using response surface methodology, a collection of statistical and mathematical techniques based on the fit of a polynomial equation to the experimental data. researchgate.net

Post-synthesis purification is also critical. Techniques like recrystallization are often employed to remove impurities and enhance the purity of the final product. rsc.org The choice of solvent for recrystallization is crucial and can significantly affect the final purity and crystal quality. rsc.org In the synthesis of some basic dyes, precipitation as a sparingly soluble salt, such as a tetrachloroferrate, is used as a purification step. google.com

Table 1: Factors Influencing Yield and Purity in Azo Dye Synthesis

FactorInfluence on YieldInfluence on Purity
Temperature Can increase reaction rate, but may also lead to decomposition or side reactions if too high.Can affect the rate of side reactions, impacting the impurity profile.
Reaction Time Insufficient time can lead to incomplete reaction, while excessive time may promote side reactions.Can influence the formation of degradation products or byproducts.
Reagent Stoichiometry The ratio of reactants can determine the limiting reagent and the extent of reaction completion.An excess of one reactant may lead to its presence as an impurity in the final product.
pH Crucial for the stability of the diazonium salt and the reactivity of the coupling component.Can influence the formation of different isomers or byproducts.
Solvent Can affect the solubility of reactants and the stability of intermediates.The choice of solvent can impact the ease of purification and the types of impurities present.

Green Chemistry Principles Applied to BASIC ORANGE 40 Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tmv.ac.in Applying these principles to the synthesis of Basic Orange 40 can lead to more sustainable manufacturing processes.

Key green chemistry principles relevant to dye synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.org Metrics like the E-factor (mass of waste / mass of product) and process mass intensity (PMI) are used to quantify waste generation. tmv.ac.inacs.org

Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. acs.orgqut.edu.au Reactions with high atom economy are inherently more efficient and generate less waste. qut.edu.au

Use of Safer Solvents and Auxiliaries: Traditional organic solvents are often volatile and toxic. Green chemistry encourages the use of safer alternatives like water, supercritical fluids (e.g., CO2), or solventless reaction conditions. tmv.ac.inqut.edu.au

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org The development of efficient and recyclable catalysts is a key area of green chemistry research. colab.ws

For example, the use of solid acid catalysts, such as zirconia-supported systems, has been explored for condensation reactions, offering an eco-friendly and reusable alternative to traditional acid catalysts. colab.ws

Novel Catalytic Systems in the Synthesis of BASIC ORANGE 40 Analogues

Research into novel catalytic systems is crucial for developing more efficient and selective syntheses of organic compounds, including analogues of Basic Orange 40. Transition metal catalysis, in particular, has proven to be a powerful tool for the formation of complex aromatic and heteroaromatic structures. acs.org

For example, cobalt-catalyzed [2+2+2] cyclization reactions have been used to synthesize ferrocenyl-substituted pyridines. acs.org This methodology allows for the construction of complex heterocyclic systems from simpler alkyne and nitrile precursors. acs.org The use of microwave irradiation in these reactions can significantly reduce reaction times compared to conventional heating. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful strategy. For instance, proline and its derivatives have been used to catalyze enantioselective aldol (B89426) reactions, a key C-C bond-forming reaction. beilstein-journals.org Flow chemistry techniques can further enhance the efficiency of these catalytic processes by improving mixing and heat transfer, leading to shorter reaction times and higher yields. beilstein-journals.org

Stereochemical Considerations and Control in BASIC ORANGE 40 Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the properties and biological activity of a compound. gacariyalur.ac.inslideshare.net While Basic Orange 40 itself may not possess chiral centers, the synthesis of its analogues or related compounds can involve stereochemical considerations.

For a molecule to exhibit optical isomerism (enantiomers), it must be chiral, meaning it is non-superimposable on its mirror image. gacariyalur.ac.in This often arises from the presence of a stereocenter, typically a carbon atom bonded to four different groups. gacariyalur.ac.in

In the synthesis of chiral molecules, controlling the stereochemical outcome is a major challenge. Enantioselective synthesis aims to produce a single enantiomer in excess. This can be achieved using chiral catalysts, auxiliaries, or starting materials. nih.gov

For example, in the synthesis of nature-inspired compounds, the stereochemistry was found to be crucial for their biological activity, with only specific isomers showing significant potency. nih.gov The synthesis of these isomers often starts from enantiomerically pure synthons. nih.gov

The study of stereoisomers, including enantiomers and diastereomers, is fundamental to understanding the structure-property relationships of chiral molecules. gacariyalur.ac.inslideshare.net

Molecular Interaction Mechanisms of Basicorange40

Advanced Applications of Basicorange40 in Scientific and Technical Research

Refined Methodologies in Staining Techniques for Research Specimens

The fluorescent properties of cationic dyes similar to Basic Orange 40, such as Acridine Orange, have led to the development of refined staining techniques for the microscopic analysis of research specimens. These methods offer advantages in terms of sensitivity and specificity for visualizing cellular components and microorganisms.

Researchers have actively developed and validated new staining protocols to enhance the utility of fluorescent dyes in microscopic analysis. nih.gov For instance, a novel Acridine Orange staining protocol has been developed for use with UV surface excitation microscopy, allowing for the rapid histological assessment of tissues. ucdavis.edu This modified protocol significantly alters previous methods to optimize the highlighting of specific cell types, such as mast cells in fresh, thick tissue slices. ucdavis.edu

The development of such protocols involves a systematic approach to optimize various parameters, including dye concentration, staining duration, and pH, to achieve consistent and accurate results. Validation of these new protocols often involves comparison with established staining methods to ensure reliability and improved performance. ucdavis.edu For example, a universal DNA staining protocol was developed using SYTOX Orange, another fluorescent dye, by determining its binding characteristics to enable accurate DNA fragment sizing flow cytometry. nih.gov

The following table outlines a typical procedure for a refined Acridine Orange staining protocol for fluorescent microscopy:

StepProcedurePurpose
1Prepare and air-dry specimen smears.To affix the sample to the slide.
2Fix the slide with absolute methanol (B129727) for 2 minutes or by heat.To preserve cellular morphology.
3Flood the slide with Acridine Orange stain and allow it to remain for 2 minutes.To allow the dye to bind to nucleic acids.
4Rinse the slide with water and allow it to air dry.To remove excess, unbound dye.
5Examine under a fluorescent microscope at 100X to 1000X magnification.To visualize the stained specimen.

This table is based on a general procedure for Acridine Orange staining and may be adapted for specific research applications. fishersci.com

Differential staining is a technique that utilizes more than one dye to distinguish between different types of microorganisms or cellular structures. byjus.com The efficacy of fluorescent dyes like Acridine Orange, which functions similarly to Basic Orange 40, has been compared to traditional staining methods like the Gram stain.

Acridine Orange is a fluorochrome dye that binds to the nucleic acids of bacteria and other cells. fishersci.com At a low pH, it results in the orange fluorescence of bacteria and fungi, while human epithelial and inflammatory cells appear green to yellow. fishersci.com This differential staining provides a stark contrast between microorganisms and the background material. nih.govnih.gov Studies have shown that Acridine Orange staining can be slightly more sensitive than the Gram stain in detecting microorganisms in clinical specimens. nih.gov In one comparison, bacteria were detected in 96% of samples stained with Acridine Orange, compared to 64% for the Gram stain. nih.gov

The key advantage of Acridine Orange lies in its ability to provide striking differential staining between bacteria and background cells and debris, making the examination of specimens like bloody fluids and thick exudates easier and faster. nih.govnih.gov However, it is important to note that while it is a sensitive screening method, a Gram stain is still necessary to differentiate between gram-positive and gram-negative organisms. fishersci.comnih.gov

The following table summarizes the comparative efficacy of Acridine Orange versus Gram staining based on research findings:

FeatureAcridine Orange StainingGram Staining
Principle Binds to nucleic acids, causing fluorescence.Based on cell wall composition.
Sensitivity Higher sensitivity in some studies. nih.govnih.govSlightly lower sensitivity in some studies. nih.gov
Specificity High, with no false positives reported in one study. nih.govHigh, with one false positive reported in the same study. nih.gov
Differentiation Differentiates microorganisms from background debris based on fluorescence color. fishersci.comnih.govDifferentiates between gram-positive and gram-negative bacteria. byjus.com
Application Effective for screening various clinical specimens, including those difficult to read with Gram stain. nih.govnih.govStandard method for bacterial identification.

The quantitative analysis of staining intensity and specificity is crucial for obtaining objective and reproducible data from stained specimens. scispace.com Image analysis software, such as ImageJ, provides a cost-effective and reliable method for quantifying staining intensity from digital images captured from microscopes. scispace.com

For fluorescent stains, the process involves capturing digital images of the stained specimens and using software to measure the intensity of the fluorescent signal. scispace.com This can be done by selecting regions of interest and measuring parameters such as mean intensity. To ensure accuracy, staining and image acquisition should be performed in parallel for all samples being compared, using identical settings. scispace.com

Advanced techniques may employ color models like the Cyan/Magenta/Yellow/Key (CMYK) model for automated image analysis to quantify immunohistochemical stains. researchgate.netnih.gov The Yellow channel in the CMYK model has been shown to provide high contrast for certain chromogens, allowing for sensitive and unbiased quantification of staining intensity. researchgate.netnih.gov This method is independent of observer biases for threshold and positive color selection, making it advantageous for both basic and clinical research. nih.gov

The following table outlines the general steps for quantitative analysis of staining intensity using ImageJ:

StepActionDescription
1Image AcquisitionCapture digital images of stained specimens under consistent lighting and magnification.
2Image ProcessingOpen the image in ImageJ and, if necessary, convert it to a suitable format for analysis.
3ThresholdingSet a threshold to distinguish the stained areas from the background. scispace.com
4MeasurementUse the "Analyze" function to measure the intensity and other parameters of the selected regions. scispace.com
5Data AnalysisStatistically compare the quantitative data obtained from different samples.

Environmental Behavior and Transformation of Basicorange40

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment, influenced by physical factors like sunlight and water.

Photolytic degradation, or photolysis, is the breakdown of compounds by light. Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), are generally stable to light. However, under certain conditions, they can undergo degradation.

For instance, studies on similar dyes like Orange G have shown that photolysis can occur. The half-life of Orange G in distilled water under photolysis was 340 hours for the protonated form and 32 hours for the dissociated form. nih.gov The presence of other substances, such as humic acid, can accelerate this process, reducing the half-lives significantly. nih.gov Another study on Methyl Orange showed that only a small percentage (1.94%) degraded after 40 minutes of UV irradiation alone, indicating its stability. europa.eu However, the efficiency of photodegradation can be significantly increased by the presence of photocatalysts. For example, using a Co:La:TiO2 nanocomposite under visible light at 40°C resulted in 88% degradation of Methyl Orange. hilarispublisher.com The temperature can also play a role, with efficiency increasing at higher temperatures. hilarispublisher.com

Table 1: Photodegradation of Related Orange Dyes under Various Conditions

CompoundConditionsDegradation/Half-lifeSource
Orange GPhotolysis in distilled water (protonated form)Half-life: 340 hours nih.gov
Orange GPhotolysis in distilled water (dissociated form)Half-life: 32 hours nih.gov
Methyl OrangeUV irradiation (40 min)1.94% degradation europa.eu
Methyl OrangeVisible light with Co:La:TiO2 catalyst (40°C)88% degradation hilarispublisher.com
Basic Red-2Photolysis (120 min)0.22% degradation aimspress.com

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Many azo dyes are designed to be water-soluble and stable in water to function effectively in dyeing processes. researchgate.net The stability of these dyes against hydrolysis is a key property. However, abiotic degradation through hydrolysis can be a significant pathway for some surfactants used in dye formulations. europa.eu Studies on materials with ester linkages show that hydrolytic degradation is dependent on pH, with increased degradation rates in alkaline conditions. usda.gov While specific data on the hydrolytic stability of Basic Orange 2 is scarce, the general stability of azo dyes suggests that hydrolysis under typical environmental pH conditions (pH 5-9) is not a primary degradation pathway.

Biotransformation and Biodegradation Studies in Environmental Systems

Biotransformation and biodegradation refer to the breakdown of organic compounds by living organisms, primarily microorganisms. This is a major pathway for the removal of dyes from the environment.

The microbial degradation of azo dyes like Basic Orange 2 typically begins with the reductive cleavage of the azo bond (-N=N-). This initial step is often carried out by bacterial enzymes called azoreductases and results in the decolorization of the dye, forming aromatic amines, which may be colorless but can still be toxic. mdpi.comfaiusr.com

A study on the degradation of Basic Orange 2 by Escherichia coli identified this mechanism. The azo bond was broken by the bacterial azoreductase, leading to the formation of aniline (B41778) and 3,4-diaminobezeminium chloride. mdpi.com These intermediate metabolites were then further broken down. Aniline was converted to benzene (B151609) through deamination by a deaminase enzyme, and subsequently to o-xylene. mdpi.com The 3,4-diaminobezeminium chloride was converted to p-xylene. mdpi.com The optimal conditions for this degradation were found to be a temperature of 40°C and a pH of 7. mdpi.com

Similarly, the degradation of Red Dye 40 by enterobacteria also involves the anaerobic reduction by azoreductases, producing aromatic amines. researchgate.net

Table 2: Microbial Degradation of Basic Orange 2 by Escherichia coli

ParameterOptimal Condition/ResultSource
Bacterial StrainEscherichia coli mdpi.com
Initial Degradation Activity78.90% mdpi.com
Optimal Temperature40 °C mdpi.com
Optimal pH7 mdpi.com
Final Degradation (Optimized)89.88% mdpi.com
Primary MetabolitesAniline, 3,4-diaminobezeminium chloride mdpi.com
Further MetabolitesBenzene, o-xylene, p-xylene mdpi.com

Specific enzymes are responsible for the degradation of azo dyes. As mentioned, azoreductases play a key role in the initial cleavage of the azo bond. mdpi.comfaiusr.com Other enzymes, such as laccases and peroxidases, secreted by microbes like fungi and bacteria, can also efficiently decolorize azo dyes. faiusr.com

For instance, the enzymatic biotransformation of Sudan Orange G by a bacterial laccase from Bacillus subtilis occurs over a broad temperature range (30-80°C), with an optimal pH of 8. ecfr.gov This process involves the oxidation of the dye without cleaving the azo bond, leading to the formation of phenolic-type compounds and subsequent polymerization, which avoids the generation of potentially toxic aromatic amines. ecfr.govcgiar.org The enzymatic biotransformation of orange juice polyphenols using tannase (B8822749) has also been shown to modify their structure. researchgate.net

The degradation of Basic Orange 2 by E. coli is facilitated by intracellular enzymes like azoreductase and deaminase. mdpi.comfaiusr.com

Adsorption and Desorption Dynamics in Environmental Matrices (e.g., soils, sediments)

The adsorption and desorption behavior of dyes in soils and sediments is a critical factor in their environmental distribution and bioavailability. scirp.org Chemicals that adsorb strongly to soil particles are less likely to leach into groundwater. scirp.org

For ionic dyes like Basic Orange, ion-exchange processes with clay in soil can retard their movement or leaching. nih.gov The adsorption of dyes is influenced by soil properties such as organic matter content and pH. For example, the adsorption of reactive red dye was found to decrease with lower soil organic matter and under neutral conditions. zgkjcx.com Desorption, the release of the adsorbed chemical, can be influenced by factors like temperature and soil moisture. zgkjcx.com

While specific studies on Basic Orange 40 are unavailable, research on other dyes provides insight. For a test compound, Freundlich Adsorption Coefficients (KF) in various soils ranged from 2.3 to 8.1 L/kg, indicating moderate adsorption. wikipedia.org The desorption coefficients were similar, suggesting that the sorption was relatively reversible. wikipedia.org The percentage of adsorption can vary significantly depending on the soil type. wikipedia.org

Remediation Technologies for BASIC ORANGE 40 Contamination in Research Contexts

Various methods are being explored for the removal of Basic Orange 40 from contaminated water sources. These can be broadly categorized into advanced oxidation processes, adsorption-based strategies, and biological treatments.

Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). omu.edu.tr These processes are often employed when conventional treatment methods are not effective for highly resistant pollutants. omu.edu.tr

AOPs can be photochemical or non-photochemical. omu.edu.tr Photochemical processes like UV/hydrogen peroxide, heterogeneous photocatalysis, and photo-Fenton are widely studied. omu.edu.tr These methods utilize light to generate the highly reactive hydroxyl radicals. omu.edu.tr Non-photochemical methods also exist, but photochemical approaches are often favored due to potentially lower energy consumption and chemical usage. omu.edu.tr Ozone-based AOPs are also effective, where ozone (O3) is used in conjunction with other oxidants like hydrogen peroxide (H2O2) or is irradiated with UV light to produce hydroxyl radicals. cwejournal.orgmdpi.com The combination of ozone and UV light can be particularly efficient as ozone has a high absorption coefficient. omu.edu.tr

While specific studies on the application of AOPs to Basic Orange 40 are not extensively detailed in the provided results, the general principles of AOPs suggest their potential for degrading this dye. For instance, a study on a mixture of dyes, including Mordant Violet 40, demonstrated the effectiveness of ozonation and UV-assisted ozonation for decolorization. cwejournal.orgresearchgate.net The degradation of similar azo dyes like Methyl Orange has been successfully achieved using UV/H2O2, with complete degradation occurring rapidly in the presence of H2O2. researchgate.net

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective method for removing dyes from wastewater due to its simplicity, high efficiency, and the availability of a wide range of adsorbents. iwaponline.comresearchgate.net This process involves the accumulation of the dye molecules onto the surface of an adsorbent material.

Various materials have been investigated for the adsorption of basic dyes. Studies have explored the use of modified nanoclay, montmorillonite (B579905), and biochar for the removal of Basic Orange 2, a closely related azo dye. iwaponline.comajol.infoacs.org

For instance, alkaline-modified nanoclay has shown a high adsorption capacity for Basic Orange 2, with the process being influenced by factors such as pH, adsorbent dose, and contact time. iwaponline.com Research on montmorillonite has focused on understanding the adsorption isotherms, which describe how the dye molecules distribute between the liquid and solid phases at equilibrium. ajol.info The Langmuir and Freundlich isotherm models are commonly used to analyze this equilibrium data. researchgate.netajol.info

Biochar, a carbonaceous material produced from the pyrolysis of biomass, has also been shown to be an effective adsorbent for basic dyes. acs.org Metal oxide-impregnated biochar, for example, has demonstrated high removal efficiency for Basic Brown 1 and Basic Orange 2. acs.org The adsorption process in this case was found to be endothermic and followed pseudo-second-order kinetics, suggesting that the interaction between the dye and the adsorbent is the rate-limiting step. acs.org The efficiency of adsorption is often dependent on the initial dye concentration, with removal percentage sometimes decreasing as the initial concentration increases. iwaponline.comresearchgate.net

Table 1: Adsorption Parameters for Basic Dyes using Various Adsorbents

Adsorbent Target Dye Key Findings Reference
Alkaline-Modified Nanoclay Basic Orange 2 Langmuir monolayer adsorption capacity of 270 ± 7 mg g−1. Adsorption was favorable and influenced by pH, dose, and time. iwaponline.com
Montmorillonite Basic Orange 2 Adsorption equilibrium data was evaluated using various isotherm models including Langmuir, Freundlich, and Temkin. ajol.info
Metal Oxide-Impregnated Biochar Basic Brown 1 & Basic Orange 2 Achieved 93% and 95% adsorption for Basic Brown 1 and Basic Orange 2, respectively, under optimal conditions. The process was endothermic and followed pseudo-second-order kinetics. acs.org
Modified Multiwalled Carbon Nanotubes Basic Orange Equilibrium time for adsorption was found to be around 30 minutes. researchgate.net

Biological Treatment Approaches

Biological treatment methods offer an environmentally friendly and cost-effective alternative to chemical and physical processes for dye removal. mdpi.com These approaches utilize microorganisms, such as bacteria and fungi, to break down or adsorb the dye molecules. mdpi.com

Bacterial degradation of azo dyes has been a subject of significant research. For example, a study on Escherichia coli demonstrated its ability to degrade Basic Orange 2. mdpi.com The degradation efficiency was optimized by controlling parameters like pH, temperature, dye concentration, and the presence of co-substrates. mdpi.comresearchgate.net The proposed mechanism involves the enzymatic breakdown of the azo bond by azoreductase, leading to the formation of less complex and potentially less harmful compounds. mdpi.com

Fungal bioremediation is another promising biological approach. ijpbs.com Fungi can decolorize dyes through biosorption, where the dye binds to the fungal mycelia, and through enzymatic degradation. ijpbs.com Studies have shown that various fungal species, such as Aspergillus flavus and Fusarium oxysporum, can effectively decolorize textile effluents. nih.gov The efficiency of decolorization by fungi is also influenced by environmental conditions like pH and incubation time. nih.gov For instance, the maximum decolorization of a textile effluent by A. flavus was observed at pH 8.0, while for F. oxysporum it was at pH 6.0, both after 7 days of incubation. nih.gov

Table 2: Biological Treatment of Basic Dyes

Microorganism Target Dye/Effluent Optimal Conditions & Efficiency Reference
Escherichia coli Basic Orange 2 89.88% degradation at pH 7, 40°C, with specific nutrient concentrations. mdpi.comresearchgate.net
Aspergillus flavus Textile Effluent Maximum decolorization of 26.2 ± 1.3% at pH 8.0 after 7 days. nih.gov
Fusarium oxysporum Textile Effluent Maximum decolorization of 27.8 ± 0.02% at pH 6.0 after 7 days. nih.gov
Penicillium purpurogenum Basic Blue 3 Adsorbed 96% of the dye. ijpbs.com

Computational and Theoretical Investigations of Basicorange40

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a dye's color, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reactivity of azo dyes. psu.edu It offers a balance between accuracy and computational cost, making it suitable for the relatively large molecules typical of this class of dyes. psu.edu

Researchers use DFT to calculate key molecular properties. For instance, in a study on the azo dye Reactive Violet 5R (V5R), DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine its electronic and optical properties in a solvent. psu.edu The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO, known as the energy gap (ΔE), indicates the molecule's chemical reactivity and stability. nih.gov A small energy gap, like the 2.94 eV calculated for V5R, suggests a less stable and more reactive system. psu.edu

DFT is also employed to predict how modifications to a dye's structure affect its properties. A study on Disperse Red 73 (DR73) and its derivatives used DFT to evaluate how different substituent groups altered aqueous solubility and absorption wavelength. figshare.com These calculations can predict that certain electron-withdrawing or donating groups will enhance desired properties, guiding synthetic efforts. figshare.com Furthermore, DFT helps identify the most reactive sites in a molecule. For V5R, Fukui indices derived from DFT calculations suggested that a specific nitrogen atom in the azo bond (N11) is the most likely site for a nucleophilic attack, which is a key step in its degradation process. psu.edu

Table 1: Calculated Electronic Properties of Various Azo Dyes Using DFT Note: These data are for the specified azo dyes, not BASICORANGE40.

Dye Studied Method/Basis Set HOMO Energy (eV) LUMO Energy (eV) Energy Gap (ΔE) (eV) Source
Pyrimidine-Based Azo Dyes B3LYP/6-31G(d,p) - - 3.34 researchgate.net
Reactive Violet 5R B3LYP/6-311+G(d,p) -6.01 -3.07 2.94 psu.edu
Thiophene Azo Dye (TA-OH) B3LYP/DEF2-SVP - - - mdpi.com
Thiazole (B1198619) Azo Dye C B3LYP/6-311++G** - - - mdpi.com
Azo Dye-Modified Luminol B3LYP 6-311G(d) - - 1.29 acs.org

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can provide highly accurate results. In a theoretical study on pyrimidine-based azo dyes, an ab initio method based on DFT (B3LYP/6-311G(d,p)) was used to characterize structural, spectroscopic, and electronic properties. researchgate.net

These calculations can yield detailed information about molecular geometry, vibrational modes, and electronic spectra. researchgate.net Such studies often show good agreement with experimental data, validating the computational approach. researchgate.net For example, time-dependent DFT (TD-DFT), an extension used for excited states, can calculate UV-Vis absorption spectra. nih.gov For the azo dye V5R, TD-DFT calculations successfully predicted absorption bands that correlated well with experimental measurements. psu.edu This predictive power is essential for designing dyes with specific colors. nih.gov

Molecular Dynamics Simulations of Azo Dyes in Solution and at Interfaces

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows researchers to study the behavior of dyes in different environments, such as in a solvent or adsorbed onto a surface. physchemres.orgphyschemres.org

In a study investigating the adsorption of a typical azo dye onto a graphene nanosheet, MD simulations revealed that the process is spontaneous. physchemres.org The simulations showed that π-π stacking interactions between the benzene (B151609) rings of the dye and the graphene surface are crucial for efficient adsorption. physchemres.org MD can also elucidate the influence of environmental factors like temperature. For the dye on graphene, simulations across a temperature range of 288.15 K to 338.15 K showed that the adsorption energy decreased as temperature increased, indicating the process is physical adsorption (physisorption). physchemres.orgphyschemres.org

MD simulations are also used to understand the behavior of dyes at interfaces, such as the interaction between a dye and a liquid crystal. bibliotekanauki.pl These simulations provide insights into intermolecular interactions and the formation of molecular aggregates at air-water or solid-liquid interfaces. bibliotekanauki.pl For dye-sensitized solar cells, MD simulations can clarify the solvation structure around dye molecules and their interaction with semiconductor surfaces like TiO2, which is critical for device efficiency. mdpi.comresearchgate.net

Table 2: Findings from Molecular Dynamics Simulations of Azo Dyes Note: These data are for the specified systems, not this compound.

System Studied Simulation Focus Key Finding Source
Azo dye on Graphene Nanosheet Adsorption Process Adsorption is spontaneous, driven by π-π stacking. physchemres.orgphyschemres.org
Azo dye on Graphene Nanosheet Effect of Temperature Adsorption energy decreases with increasing temperature. physchemres.orgphyschemres.org
Azo dye/Liquid Crystal Mixture Interfacial Behavior Revealed the influence of dye structure on aggregate formation at interfaces. bibliotekanauki.pl
Azothiophene Dyes in DMSO/Water Solvation Structure Characterized the local solvation shell around the dye molecules. mdpi.com
Azo Dyes on TiO2 and ZnO surfaces Adsorption Configuration Dyes adsorb in a horizontal fashion via both physisorption and chemisorption. researchgate.net

Structure-Activity Relationship (SAR) Modeling for Mechanistic Understanding

Structure-Activity Relationship (SAR) models establish a correlation between a molecule's chemical structure and its activity or properties. In the context of dyes, this can relate structural features to performance characteristics like color fastness, binding affinity, or degradation rates.

Computational studies on azo dyes inherently contribute to SAR understanding. By systematically modifying a parent molecule and calculating the resulting properties, researchers can build qualitative and quantitative models. For example, a DFT study on thiazole azo dyes investigated how changing the donor and acceptor groups within the molecule affected its reactivity and absorption wavelength. mdpi.com The study found that a stronger acceptor group led to a more reactive dye with a longer absorption wavelength, establishing a clear SAR. mdpi.com Similarly, research on pyrimidine-based azo dyes aimed to correlate structural modifications with observed photophysical properties to facilitate the design of new dyes with tailored characteristics. nih.gov These computational SAR approaches allow for the virtual screening of many potential dye structures, saving significant time and resources compared to synthesizing and testing each one.

Predictive Modeling for Environmental Fate and Transport

Predicting the environmental fate of industrial chemicals like dyes is a critical application of computational modeling. These models use a combination of a compound's physical-chemical properties (often calculated using quantum mechanics) and environmental parameters to estimate its distribution and persistence in soil, water, and air.

For azo dyes, computational studies provide essential inputs for these models. DFT calculations, for instance, can predict a dye's aqueous solubility and its susceptibility to degradation. figshare.com A study of DR73 and its derivatives used the COSMO-RS model, which relies on DFT output, to calculate solubility. figshare.com The same study evaluated the dye's stability, finding that most modified versions were less stable (i.e., more degradable) than the parent molecule. figshare.com Reactivity indices from DFT can pinpoint the part of the molecule most vulnerable to oxidative degradation by hydroxyl radicals, a common environmental process. acs.org By comparing the energy barriers for different degradation pathways, models can determine the most likely mechanism, such as the cleavage of the central N=N bond in the azo chromophore. acs.org

Development of Machine Learning Models for Azo Dye Research

Machine learning (ML) is an emerging tool in chemical research that can accelerate the discovery and analysis of new molecules. ML models can be trained on large datasets of known molecules and their properties (either experimental or from high-throughput computational screening) to predict the properties of new, untested compounds almost instantaneously.

While specific ML models for this compound were not found, the methodology is being applied to related areas. For instance, ML can be combined with DFT calculations to investigate the adsorption of azo dyes. researchgate.net An ML model could be trained on a dataset of different dyes and their calculated adsorption energies on a surface like TiO2. researchgate.net Once trained, the model could rapidly predict the adsorption energy for thousands of new candidate dyes, identifying the most promising ones for further, more intensive computational study. This approach dramatically speeds up the materials discovery process for applications like dye-sensitized solar cells or photocatalytic degradation. chalcogen.ro

Future Research Directions and Methodological Challenges for Basicorange40

Emerging Research Areas and Unexplored Applications

Basic Orange 40 is a cationic azo dye primarily used in the textile industry for dyeing acrylic fibers. gnest.orgalfa-chemistry.com Its core application revolves around its coloring properties, providing vibrant and strong shades. alfa-chemistry.com However, the broader chemical class of azo dyes and their metal complexes are being investigated for a range of novel applications beyond traditional dyeing, suggesting potential future research directions for Basic Orange 40.

Emerging research into azo compounds has revealed their potential in diverse fields such as medicinal chemistry and biomedical science. researchgate.netdoaj.org Studies have shown that some azo derivatives possess significant antimicrobial, antifungal, antioxidant, and antiviral properties. researchgate.netdoaj.orgmdpi.comrsc.org The incorporation of heterocyclic moieties into azo dye structures, for instance, has been shown to enhance these bioactive properties. rsc.org This opens up an unexplored avenue for synthesizing and testing derivatives of Basic Orange 40 for potential pharmacological applications.

Another area of growing interest is the use of azo dyes in technology, including applications in nonlinear optics, optical data storage, and as sensors. researchgate.net The unique electronic and optical properties of the azo group (-N=N-) make these compounds candidates for advanced materials. Furthermore, there is potential for Basic Orange 40 and similar cationic dyes to be used in environmental applications, such as in the development of new photocatalytic systems for degrading pollutants or as components in biosensors. researcher.life Research into the environmental remediation of water containing dye pollutants has also led to innovative uses of dyes themselves in adsorption studies and the development of novel treatment methodologies. mdpi.com

Table 1: Potential Future Research Areas for BASICORANGE40
Research AreaPotential ApplicationRationale
Biomedical Science Antimicrobial/Antifungal AgentsAzo dyes and their metal complexes have shown notable antimicrobial properties. doaj.orgmdpi.com
Anticancer/Antiviral AgentsModifications to the chemical structure of azo derivatives can enhance their efficacy against various pathogens and cancer cell lines. researchgate.netrsc.org
Advanced Materials Nonlinear OpticsThe conjugated system of azo dyes can lead to significant nonlinear optical properties. researchgate.net
Optical Data StorageAzo dyes have been investigated for their potential use in recordable digital media. jchemrev.com
Environmental Technology BiosensorsCationic dyes can be used as components in sensors for detecting various analytes. researcher.life
Environmental RemediationStudying the adsorption and degradation of Basic Orange 40 can lead to improved wastewater treatment technologies. gnest.orgmdpi.com
PhotocatalysisCationic organic dyes have been studied for their role in photocatalytic degradation of pollutants. researcher.life

Methodological Innovations in this compound Study

The analysis of dyes like Basic Orange 40 has benefited significantly from methodological innovations that offer greater sensitivity, specificity, and efficiency. Traditional methods are being supplemented and, in some cases, replaced by advanced analytical techniques. frontiersin.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of synthetic dyes, often coupled with detectors like a Photo-Diode Array (PDA) or Mass Spectrometry (MS). nih.govresearchgate.net The innovation lies not just in the instrumentation but in the methodological approach. For instance, comprehensive two-dimensional liquid chromatography (LC×LC) hyphenated with MS and UV-vis detection provides universal separation power for complex dye mixtures and their degradation products, overcoming issues of solvent incompatibility and enhancing detection limits. acs.org

Other innovative approaches include the development of new extraction techniques. For forensic applications, an automated micro-fluidic dye extraction system has been developed to handle minute fabric samples, allowing for objective, repeatable, and reproducible analysis with minimal sample loss. ojp.gov In the realm of electroanalysis, chemically modified sensors, such as a poly(L-phenylalanine) modified carbon paste sensor, offer a rapid, cost-effective, and highly sensitive method for detecting specific azo dyes without the need for extensive sample preparation or organic solvents. tandfonline.com

Table 2: Methodological Innovations in Dye Analysis
MethodologyDescriptionApplication to this compoundSupporting Findings
Comprehensive 2D Liquid Chromatography (LC×LC-MS) A powerful separation technique that uses two different liquid chromatography columns to separate complex mixtures.Characterization of the dye, its isomers, by-products, and degradation products with high resolution.Provides universal separation power for various dye classes and enhances detection sensitivity. acs.org
Automated Micro-fluidic Extraction A system for automatically extracting minute quantities of dye from a solid matrix, like a textile fiber.Enables analysis of trace amounts of Basic Orange 40 from samples, crucial for forensic or environmental trace analysis.Allows for statistical rigor and eliminates subjective assessment by analysts. ojp.gov
Chemically Modified Electrochemical Sensors Sensors with a modified surface designed to have a high affinity and specific electrochemical response to a target analyte.Rapid and cost-effective quantification of Basic Orange 40 in solutions like industrial effluents.Offers high accuracy, rapid analysis, and high reproducibility with low equipment cost. tandfonline.com
Surface Analytical Techniques (TOF-SIMS, XPS) Techniques that analyze the elemental and molecular composition of the very top surface of a material without requiring extraction.Direct identification of Basic Orange 40 on dyed fibers or other materials with minimal sample destruction. nih.govProvides elemental and organic information from the sample surface, avoiding time-consuming extraction procedures. nih.gov

Integration of Multi-Omics Approaches in this compound Research (non-clinical)

Multi-omics is an emerging research paradigm that integrates data from various "omics" layers—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a holistic understanding of a biological system. nih.govfrontlinegenomics.com This approach moves beyond studying single molecules to analyzing the complex interactions within a cell or organism. mdpi.com While no specific multi-omics studies on Basic Orange 40 were found, the approach offers significant potential for non-clinical research into the compound's biological and environmental interactions.

In a non-clinical context, multi-omics could be used to investigate the systemic effects of Basic Orange 40 on organisms or ecosystems. For example:

Metabolomics could identify and quantify the small-molecule metabolites in an organism exposed to Basic Orange 40. frontlinegenomics.com This would reveal how the organism's metabolic pathways are altered, providing insights into toxicological mechanisms or biodegradation pathways. frontiersin.org

Proteomics would analyze changes in the entire set of proteins, indicating which cellular functions are impacted by the dye. This could uncover specific protein targets or stress responses.

Transcriptomics could measure how gene expression changes in response to exposure, highlighting the genetic and regulatory networks that are activated or suppressed.

Genomics can be used to identify genes and pathways related to the effects of chemical exposure. mdpi.com

By integrating these different omics datasets, researchers can construct comprehensive models of how Basic Orange 40 interacts with biological systems. mdpi.compharmaron.com This could be particularly valuable for environmental risk assessment, understanding biodegradation mechanisms by microorganisms, or exploring the molecular basis of any potential bioactivity. nih.govfrontlinegenomics.com For instance, a multi-omics study on microorganisms in industrial wastewater could reveal the specific metabolic pathways they use to break down Basic Orange 40. sci-hub.se

Table 3: Potential Non-Clinical Multi-Omics Research on this compound
Omics LayerResearch QuestionPotential Insights
Metabolomics How does Basic Orange 40 alter the metabolic profile of exposed microorganisms or aquatic life?Identification of biodegradation byproducts and affected metabolic pathways. frontiersin.org
Proteomics What proteins are differentially expressed in an organism upon exposure to the dye?Understanding of cellular stress responses, enzyme inhibition, or other mechanisms of toxicity.
Transcriptomics Which genes are up- or down-regulated in response to Basic Orange 40?Elucidation of the genetic regulatory networks involved in the organism's response to the chemical.
Integrated Multi-Omics What is the complete systemic biological impact of Basic Orange 40 on a model organism?A holistic view of the mechanism of action, from gene to protein to metabolite, for comprehensive risk assessment or bioremediation strategies. mdpi.com

Challenges in Standardizing Research Protocols for this compound

The standardization of research protocols is crucial for ensuring that data is reliable, reproducible, and comparable across different studies and laboratories. fibre2fashion.com For a commercial chemical like Basic Orange 40, several challenges exist in standardizing research protocols for its analysis, synthesis, and testing.

One major challenge is the inherent variability in the commercial dye product itself. The manufacture of dyes is a multi-stage process, and it is difficult to ensure consistent reaction yields and purity in every batch. fibre2fashion.com This means that different batches of Basic Orange 40 may contain varying levels of impurities or isomers, which can behave differently in applications and analytical tests. fibre2fashion.com Therefore, a standardized protocol must account for or be robust to this variability.

Further challenges include:

Lack of Certified Reference Materials: The availability of a pure, certified reference standard for Basic Orange 40 is essential for calibrating instruments and validating analytical methods. Without it, comparing quantitative results between labs becomes difficult. The analysis of pigments with low solubility presents similar challenges in obtaining reference substances. researchgate.net

Complexity of Matrices: Basic Orange 40 is often analyzed within complex matrices, such as textile fibers, industrial wastewater, or biological samples. Developing a standardized extraction and sample preparation protocol that is efficient and reproducible for all these different sample types is a significant hurdle. acs.org

Methodological Diversity: A wide array of analytical techniques can be used to study dyes, from spectroscopy to various forms of chromatography. frontiersin.org While this provides flexibility, it also makes direct comparison of results challenging if different methods are used. For example, performance tests may be needed because physicochemical tests alone may not distinguish between satisfactory and unsatisfactory dye samples. tandfonline.com

Defining the Purpose: Standardization efforts depend on the intended purpose of the data. The requirements for a quality control protocol in a manufacturing setting will differ from those for an environmental monitoring study or a forensic analysis, making a single universal standard impractical. ojp.gov

Table 4: Key Challenges in Standardizing Research Protocols
ChallengeDescriptionImplication for this compound Research
Product Variability Inconsistencies in purity, isomer content, and impurities between different manufacturing batches.Affects performance, toxicity, and analytical results, making comparisons difficult. fibre2fashion.com
Lack of Reference Standards Absence of a universally accepted, pure standard for calibration and validation.Hinders the ability to achieve accurate and comparable quantitative measurements across labs. researchgate.net
Complex Sample Matrices The dye is often found in complex environments like textiles or wastewater.Requires robust and standardized extraction methods to ensure consistent recovery and remove interferences. acs.org
Diverse Analytical Methods Numerous different instrumental techniques can be used for analysis.Results may not be directly comparable, necessitating performance-based tests in addition to chemical analysis. tandfonline.com

Role of Advanced Instrumentation in Advancing this compound Research

Advanced analytical instrumentation is fundamental to deepening the understanding of Basic Orange 40, from its fundamental chemical properties to its environmental footprint. mdpi.com These instruments provide the high sensitivity, resolution, and accuracy needed for detailed characterization. researchgate.netlupinepublishers.com

Key instrumental techniques and their roles include:

Mass Spectrometry (MS): Techniques like Time-of-Flight Mass Spectrometry (TOF-MS) are invaluable for identifying compounds based on their precise mass. nih.gov When coupled with separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), GC-MS and LC-MS can identify and quantify Basic Orange 40 and its byproducts in complex mixtures with high confidence. researchgate.netresearchgate.net Advanced methods like LC-MS/MS provide even greater specificity for confirmation. frontiersin.org

Spectroscopy: UV-Visible spectrophotometry is a primary tool for quantifying the dye and assessing its color properties. fibre2fashion.comkonicaminolta.eu Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy provide information about the molecular structure and functional groups, which is useful for identification and studying chemical changes. nih.govlupinepublishers.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating dye components from impurities or other dyes in a mixture. nih.govresearchgate.net Innovations like Ultra-Performance Liquid Chromatography (UPLC) offer faster analysis times and higher resolution. mdpi.com

Surface Analysis: Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can analyze the chemical composition of a surface directly, which is useful for studying dyed textiles without destructive sample preparation. nih.gov

Hyphenated Techniques: The combination of separation and detection techniques (e.g., LC-MS, GC-MS) is particularly powerful. frontiersin.org Emerging combinations like comprehensive two-dimensional liquid chromatography (LCxLC) coupled with mass spectrometry offer unparalleled separation power for extremely complex samples. acs.org

These advanced instruments enable researchers to move beyond simple detection to detailed structural elucidation, quantitative analysis in trace amounts, and the study of dynamic processes like degradation and biological interaction. ojp.govmdpi.com

Table 5: Advanced Instrumentation for this compound Research
Instrument/TechniqueApplication in this compound ResearchKey Benefit
LC-MS/MS Identification and quantification in complex matrices (e.g., wastewater, biological tissues).High sensitivity and specificity for confirmed identification. frontiersin.org
UPLC-QTOF MS High-resolution separation and accurate mass measurement of the dye and its by-products.Rapid analysis with precise identification of unknown compounds. mdpi.com
FTIR/Raman Spectroscopy Structural characterization and identification of functional groups.Non-destructive (Raman) or micro-destructive (FTIR) analysis of the dye on surfaces. nih.govlupinepublishers.com
TOF-SIMS / XPS Surface analysis of dyed materials.Provides elemental and molecular information directly from the sample surface with minimal preparation. nih.gov
Spectrophotometers (CIELab*) Color measurement and quality control of the dye.Ensures color consistency and quality in industrial applications. researchgate.netkonicaminolta.eu

Q & A

Q. What are the key physicochemical properties of BASICORANGE40 that influence its behavior in experimental settings?

Researchers should prioritize measuring solubility (in polar/nonpolar solvents), stability under varying pH/temperature conditions, and spectral properties (e.g., UV-Vis absorption maxima). Standardized protocols, such as dynamic light scattering for aggregation analysis or HPLC for purity assessment, are critical for reproducibility. For structural confirmation, techniques like NMR and FT-IR should be employed .

Q. How can researchers validate the synthesis and purity of this compound for reproducibility in academic studies?

Synthesis protocols must include detailed characterization steps: (1) elemental analysis to confirm stoichiometry, (2) chromatographic methods (HPLC, TLC) to assess purity, and (3) spectroscopic techniques (e.g., 1^1H/13^13C NMR) to verify molecular structure. Cross-referencing with published spectral databases and reporting deviations >2% ensures transparency .

Q. Which analytical methods are most suitable for quantifying this compound in mixed-matrix environments (e.g., biological or environmental samples)?

LC-MS/MS is recommended for high sensitivity and specificity, particularly in biological matrices. For environmental samples, coupling extraction methods (e.g., solid-phase extraction) with spectrophotometric quantification can mitigate matrix interference. Calibration curves using spiked blanks and internal standards (e.g., deuterated analogs) improve accuracy .

Advanced Research Questions

Q. How can experimental designs isolate the mechanistic role of this compound in complex systems (e.g., cellular uptake or catalytic activity)?

Use controlled variables: (1) knockout/knockdown models to eliminate confounding pathways, (2) isotopic labeling (e.g., 14^{14}C-BASICORANGE40) to track distribution, and (3) time-resolved spectroscopy to monitor reaction intermediates. Dose-response studies with statistical power analysis (α=0.05, β=0.2) ensure robustness .

Q. What strategies resolve contradictions in reported data on this compound’s reactivity across studies?

Conduct meta-analyses to identify methodological inconsistencies (e.g., solvent polarity, temperature gradients). Replicate disputed experiments under standardized conditions, and apply multivariate regression to isolate variables. Triangulate findings with computational models (e.g., DFT for reaction energetics) .

Q. How can researchers address ethical and reproducibility challenges in studies involving this compound’s toxicity or environmental impact?

Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant): (1) use in silico toxicity prediction tools (e.g., QSAR) to minimize animal testing, (2) publish raw datasets in FAIR-compliant repositories, and (3) disclose conflicts of interest. Peer-review checklists (e.g., ARRIVE for animal studies) enhance accountability .

Q. What computational frameworks support the integration of this compound’s experimental data with theoretical models?

Molecular dynamics simulations (e.g., GROMACS) can predict solvation dynamics, while docking studies (AutoDock Vina) elucidate binding affinities. Validate predictions with experimental benchmarks (e.g., binding constants via SPR). Open-source platforms like Jupyter Notebooks enable reproducible data workflows .

Methodological Considerations

Q. How should researchers design longitudinal studies to assess this compound’s stability under varying storage conditions?

Implement accelerated stability testing (ICH Q1A guidelines): expose samples to 40°C/75% RH for 6 months, with periodic HPLC-UV analysis. Use Arrhenius kinetics to extrapolate degradation rates. Report deviations using the "mean ± 3σ" rule .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in high-throughput screening?

Apply non-linear regression (e.g., Hill equation) to EC50_{50}/IC50_{50} calculations. Correct for false discoveries using Benjamini-Hochberg adjustments. Open-source tools like R/Bioconductor support batch-effect normalization .

Q. How can interdisciplinary teams align research objectives when studying this compound’s multifunctional applications?

Adopt a PICO framework (Population, Intervention, Comparison, Outcome) to harmonize goals. For example:

  • Population: Catalytic systems vs. biological membranes.
  • Intervention: Concentration gradients of this compound.
  • Comparison: Baseline activity without the compound.
  • Outcome: Quantify efficiency (e.g., turnover number) or toxicity (LD50_{50}). Regular cross-disciplinary workshops mitigate scope drift .

Data Management and Reporting

Q. What metadata standards ensure traceability in this compound-related datasets?

Follow ISA (Investigation, Study, Assay) framework: document experimental parameters (e.g., instrument calibration dates, batch numbers), and use persistent identifiers (DOIs) for raw data. JSON-LD schemas enhance machine readability .

Q. How should researchers handle conflicting spectral assignments for this compound derivatives?

Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS). Publish annotated spectra in open-access repositories (e.g., ChemSpider) for peer verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.